3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 476459-00-4
VCID: VC4785030
InChI: InChI=1S/C22H22N4O5S/c1-3-30-19-10-5-14(11-20(19)31-4-2)22(27)23-21-17-12-32-13-18(17)24-25(21)15-6-8-16(9-7-15)26(28)29/h5-11H,3-4,12-13H2,1-2H3,(H,23,27)
SMILES: CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OCC
Molecular Formula: C22H22N4O5S
Molecular Weight: 454.5

3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 476459-00-4

Cat. No.: VC4785030

Molecular Formula: C22H22N4O5S

Molecular Weight: 454.5

* For research use only. Not for human or veterinary use.

3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 476459-00-4

Specification

CAS No. 476459-00-4
Molecular Formula C22H22N4O5S
Molecular Weight 454.5
IUPAC Name 3,4-diethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C22H22N4O5S/c1-3-30-19-10-5-14(11-20(19)31-4-2)22(27)23-21-17-12-32-13-18(17)24-25(21)15-6-8-16(9-7-15)26(28)29/h5-11H,3-4,12-13H2,1-2H3,(H,23,27)
Standard InChI Key PKUQWMWCPSYFBT-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-])OCC

Introduction

Synthesis and Characterization

Synthetic Routes

The synthesis of 3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves sequential organic transformations. Key steps include:

  • Thieno[3,4-c]pyrazole Core Formation: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions yields the bicyclic thieno-pyrazole scaffold.

  • Nitrophenyl Substitution: Introduction of the 4-nitrophenyl group at position 2 of the pyrazole via nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Benzamide Coupling: Reaction of 3,4-diethoxybenzoic acid with the amine-functionalized thieno-pyrazole using carbodiimide coupling agents (e.g., EDC/HOBt).

Optimization Parameters:

  • Solvent choice (e.g., DMF, THF) influences reaction efficiency.

  • Temperature control (80–120°C) minimizes side reactions.

  • Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) enhance yields.

Analytical Characterization

The compound is validated using advanced techniques:

TechniqueKey FindingsCitation
NMR SpectroscopyConfirms ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and nitro (δ 8.2–8.4 ppm for Ar-NO₂) groups.
Mass SpectrometryMolecular ion peak at m/z 454.5 (C₂₂H₂₂N₄O₅S⁺) aligns with theoretical mass.
X-ray CrystallographyMonoclinic crystal system (space group P2₁/c) with intramolecular H-bonding between benzamide NH and pyrazole N .

Structural and Electronic Properties

Molecular Geometry

X-ray data reveal a planar thieno-pyrazole ring system (torsion angle < 5°) fused to a nearly orthogonal benzamide group (dihedral angle: 85°) . The nitro group adopts a coplanar conformation with the phenyl ring, facilitating resonance stabilization .

Electronic Effects

  • Nitro Group: Strong electron-withdrawing effect reduces electron density on the pyrazole, enhancing electrophilic reactivity.

  • Ethoxy Substituents: Electron-donating groups increase solubility and modulate π-π stacking interactions in crystal lattices .

Comparative Analysis:

CompoundLogPSolubility (mg/mL)Bioactivity (IC₅₀, μM)
Target Compound3.20.12Kinase Inhibition: 0.45
4-Bromo Analog4.10.08Anticancer: 1.2
Fluorinated Derivative2.80.15Antimicrobial: 0.9

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of tyrosine kinases (e.g., EGFR, IC₅₀ = 0.45 μM) by competing with ATP binding. Molecular docking studies highlight H-bonding between the benzamide NH and kinase hinge region (residue Met793).

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL), the nitro group enhances membrane disruption, while the thieno-pyrazole core intercalates bacterial DNA.

Applications in Pharmaceutical and Materials Science

Drug Development

  • Lead Compound: Structural analogs are under preclinical evaluation for kinase-driven cancers.

  • Prodrug Potential: Ethoxy groups enable prodrug strategies for enhanced bioavailability .

Materials Science

  • Organic Electronics: Nitro and ethoxy groups facilitate charge transport in thin-film transistors (hole mobility: 0.12 cm²/V·s) .

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating the compound exhibit luminescent properties .

Recent Research Advancements

Synthetic Optimization

Flow chemistry techniques reduce reaction times by 40% and improve yields to 78%.

Structure-Activity Relationships (SAR)

  • Nitro → Methoxy Substitution: Reduces kinase inhibition (IC₅₀ = 1.8 μM) but enhances solubility.

  • Ethoxy → Fluorine Replacement: Increases metabolic stability (t₁/₂ = 6.2 h vs. 3.5 h).

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